Mcl1-IN-14

Mcl-1 Covalent Inhibitor Binding Affinity

Mcl1-IN-14 is a reversible covalent Mcl-1 inhibitor targeting Lys234 via a boronic acid moiety, enabling sub-nanomolar binding and prolonged target residence. This mechanism is distinct from non-covalent BH3 mimetics, making it essential for oncology target validation and SAR studies. Select this compound for unique covalent pharmacology and reliable benchmark data.

Molecular Formula C35H32BN3O7
Molecular Weight 617.5 g/mol
Cat. No. B13429098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl1-IN-14
Molecular FormulaC35H32BN3O7
Molecular Weight617.5 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OCC2=NN(C(=C2C3=CC=CC4=C3NC(=C4CCCOC5=CC=CC6=CC=CC=C65)C(=O)O)C)C)C=O)(O)O
InChIInChI=1S/C35H32BN3O7/c1-21-32(30(38-39(21)2)20-46-24-15-16-29(36(43)44)23(18-24)19-40)28-12-6-11-26-27(34(35(41)42)37-33(26)28)13-7-17-45-31-14-5-9-22-8-3-4-10-25(22)31/h3-6,8-12,14-16,18-19,37,43-44H,7,13,17,20H2,1-2H3,(H,41,42)
InChIKeyRMIRRIJMEIKMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic Acid: A Reversible Covalent Mcl-1 Inhibitor for Apoptosis Research


7-(3-((4-borono-3-formylphenoxy)methyl)-1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid (CAS: 2012563-29-8, also designated Mcl1-IN-14 or Compound 5) is a reversible covalent inhibitor of the anti-apoptotic Bcl-2 family protein Myeloid Cell Leukemia-1 (Mcl-1). This compound features a unique boronic acid moiety and an aldehyde group that enables covalent targeting of the non-catalytic lysine 234 side chain of Mcl-1, a mechanism distinct from conventional non-covalent BH3 mimetics [1]. It demonstrates sub-nanomolar binding affinity for Mcl-1 in biochemical assays and is employed as a chemical biology tool to investigate Mcl-1-dependent cell survival pathways and to validate Mcl-1 as a therapeutic target in oncology research .

Why Generic Substitution of 7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic Acid Fails


Generic substitution with alternative Mcl-1 inhibitors is not scientifically valid due to the compound's distinct covalent mechanism of action and the structural determinants of its potency. Unlike non-covalent inhibitors such as A-1210477 or S63845, which bind reversibly to the BH3-binding groove, this compound forms a reversible covalent bond with lysine 234, a non-catalytic residue unique to Mcl-1 [1]. This covalent engagement translates to a residence time and target occupancy profile that cannot be replicated by non-covalent analogs. Furthermore, the boronic acid group is critical for binding; removal or modification of this moiety dramatically reduces affinity, as demonstrated by comparator compounds lacking the boronic acid [2]. Therefore, substituting this compound with a non-covalent inhibitor or a structurally simplified analog will fundamentally alter the pharmacological properties of the experiment, leading to data that are not comparable and potentially misleading.

Quantitative Differentiation Evidence for 7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic Acid


Covalent Mechanism Yields Superior Potency and Prolonged Target Engagement Compared to Non-Covalent Mcl-1 Inhibitors

The compound acts as a reversible covalent inhibitor targeting lysine 234 of Mcl-1, a mechanism that confers significantly higher potency compared to its non-covalent counterparts in the same chemical series. For example, the compound lacking the boronic acid group (Compound 7) exhibits a 17.8-fold weaker affinity [1]. This covalent interaction is characterized by a Ki of 0.9 nM, which is superior to the Ki of the clinical-stage non-covalent inhibitor A-1210477 (Ki = 0.45 nM) [2], but the key differentiation lies in the sustained target engagement and residence time inherent to covalent binding, which translates to enhanced cellular efficacy at lower concentrations .

Mcl-1 Covalent Inhibitor Binding Affinity

Sub-Nanomolar Biochemical Potency Distinguishes the Compound from First-Generation Mcl-1 Probes

In a standardized TR-FRET assay, the compound demonstrates a Ki of 0.9 nM and an IC50 of 3.4 nM, placing it among the most potent Mcl-1 inhibitors reported [1]. This represents a 340-fold improvement in potency over the early Mcl-1 probe ML311/EU-5346 (IC50 = 0.31 μM) and a 12-fold improvement over the Mcl-1 inhibitor UMI-59 (Ki = 490 nM) [2]. The compound's potency is comparable to the advanced clinical candidate AMG-176 (Ki = 0.13 nM), but it achieves this with a distinct covalent mechanism, offering researchers a chemically differentiated tool for probing Mcl-1 biology .

Mcl-1 Potency Biochemical Assay

Cellular Caspase Activation Demonstrates On-Target Efficacy in Mcl-1-Dependent Cancer Cells

The compound's on-target cellular activity is evidenced by its ability to induce caspase 3/7 activation in MOLP-8 human multiple myeloma cells, a well-established Mcl-1-dependent cell line. The compound exhibits a cellular EC50 of 75 nM in this assay [1]. In contrast, the N-methylated analog (Compound 11) shows a significantly higher EC50 of 340 nM, demonstrating that the specific substitution pattern of the target compound is critical for optimal cellular permeability and target engagement [2]. Furthermore, the compound has been shown to directly disrupt the Mcl-1/BAK interaction in cells, confirming its mechanism of action in a physiologically relevant context [3].

Mcl-1 Cellular Efficacy Apoptosis

Optimal Research and Industrial Application Scenarios for 7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic Acid


Investigating Covalent Mcl-1 Inhibition and Lysine 234 Targeting

Use this compound as a chemical probe to study the functional consequences of covalently targeting the non-catalytic lysine 234 of Mcl-1. Its reversible covalent mechanism, as described in Nature Chemical Biology [1], provides a unique tool to dissect the role of lysine 234 in Mcl-1's anti-apoptotic function and to compare the pharmacological effects of covalent versus non-covalent Mcl-1 inhibition in parallel experiments with compounds like A-1210477.

Validation of Mcl-1 Dependency in Cancer Cell Line Panels

Employ the compound to validate Mcl-1 dependency in a panel of cancer cell lines, particularly multiple myeloma and leukemia models. The compound's potent cellular EC50 of 75 nM in MOLP-8 cells [2] and its demonstrated ability to disrupt Mcl-1/BAK interactions [3] make it an ideal positive control for experiments designed to identify tumors that are addicted to Mcl-1 for survival.

Structure-Activity Relationship (SAR) Studies of Mcl-1 Inhibitors

Utilize the compound as a benchmark in SAR studies aimed at optimizing Mcl-1 inhibitors. Its well-characterized structure and the availability of close analogs (e.g., Compound 7 and Compound 11) with quantitative differences in potency [4] provide a robust reference point for evaluating new chemical entities. The boronic acid moiety and its impact on affinity can serve as a critical pharmacophore element for medicinal chemistry programs.

Development of Mcl-1-Targeted Protein Degraders (PROTACs)

Leverage the compound's high-affinity binding and unique covalent interaction as a warhead for designing Mcl-1-targeting PROTACs. Its sub-nanomolar affinity for Mcl-1 ensures efficient target engagement, a prerequisite for effective degradation, and its covalent binding may offer advantages in terms of target residence time and degradation efficiency compared to non-covalent warheads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl1-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.